molecular formula C9H9N3 B177311 4-(1H-pyrazol-4-yl)aniline CAS No. 114474-28-1

4-(1H-pyrazol-4-yl)aniline

Cat. No.: B177311
CAS No.: 114474-28-1
M. Wt: 159.19 g/mol
InChI Key: NIIAGRDJQKKSKU-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)aniline is a chemical compound with the molecular formula C9H9N3 It consists of a pyrazole ring attached to an aniline moiety

Scientific Research Applications

4-(1H-pyrazol-4-yl)aniline has several scientific research applications:

Safety and Hazards

Safety data sheets suggest that 4-(1H-pyrazol-4-yl)aniline may cause skin and eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of arylhydrazines with malononitrile derivatives under cyclocondensation conditions. For example, arylhydrazines can react with malononitrile in the presence of a catalyst such as iron(III) chloride and polyvinylpyrrolidone in a green solvent system like water/PEG-400 to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: This compound has a benzimidazole ring instead of a pyrazole ring.

    2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: This compound contains a thiazole ring and additional phenyl groups.

Uniqueness

4-(1H-pyrazol-4-yl)aniline is unique due to its specific structure, which combines the properties of both pyrazole and aniline. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIAGRDJQKKSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553641
Record name 4-(1H-Pyrazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114474-28-1
Record name 4-(1H-Pyrazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-4-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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